2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
描述
This compound is a structurally complex acetamide derivative featuring a tricyclic core with fused oxa-diaza rings, a 2-fluorophenyl substituent, and a sulfanyl acetamide moiety linked to a 3-methoxyphenyl group.
属性
IUPAC Name |
2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O4S/c1-32-16-8-6-7-15(13-16)27-21(30)14-34-25-28-22-17-9-2-5-12-20(17)33-23(22)24(31)29(25)19-11-4-3-10-18(19)26/h2-13H,14H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWTWNGYTNHROZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)OC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound features a unique tricyclic structure with multiple functional groups that may contribute to its biological activity. The presence of a fluorophenyl group and a methoxyphenyl moiety suggests potential interactions with biological targets, particularly in cancer biology and neuropharmacology.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the tricyclic framework is often associated with the inhibition of key signaling pathways involved in tumor growth and metastasis.
-
Mechanism of Action :
- The compound may inhibit Rho GTPases, which are critical in regulating cell motility and invasion in cancer cells. This inhibition can lead to reduced proliferation and increased apoptosis in cancer cell lines.
- It has been suggested that the compound could disrupt the MKL/SRF transcriptional pathway, which is often upregulated in various cancers.
- In Vitro Studies :
Neuropharmacological Effects
The structural characteristics of the compound suggest it may also interact with neurotransmitter systems:
-
Potential for Neuroprotection :
- Preliminary studies on related compounds indicate potential neuroprotective effects, possibly through modulation of neurotransmitter release or receptor activity.
-
Behavioral Studies :
- Animal models could provide insights into the behavioral effects of this compound, particularly concerning anxiety or depression-like behaviors.
Safety and Toxicology
Understanding the safety profile of new compounds is crucial for their therapeutic development:
-
Toxicological Assessments :
- Initial toxicity screenings should be conducted to evaluate the safety margins of this compound.
- Studies on related compounds indicate varying levels of cytotoxicity depending on the structural modifications.
-
Regulatory Considerations :
- As with any new chemical entity, compliance with regulatory standards for safety and efficacy will be necessary before clinical trials can commence.
相似化合物的比较
Key Observations :
- The 2-fluorophenyl group enhances metabolic stability relative to non-fluorinated aryl groups, as seen in other fluorinated pharmaceuticals .
- The sulfanyl group may enable disulfide bond formation or metal coordination, a feature absent in dimethylphenoxy-containing analogs .
Spectroscopic and Computational Comparisons
NMR and UV Spectroscopy
Analogous compounds, such as Zygocaperoside and Isorhamnetin-3-O-glycoside, were characterized using ¹H-NMR and ¹³C-NMR . For the target compound, similar methods would resolve:
- ¹H-NMR : Signals for methoxy (~δ 3.7–3.9 ppm), fluorophenyl aromatic protons (δ 6.5–7.5 ppm), and sulfanyl-related protons (if present).
- ¹³C-NMR : Peaks for carbonyl groups (δ 165–175 ppm), aromatic carbons (δ 110–160 ppm), and the oxa-diaza ring carbons.
Predictive Modeling
Machine learning approaches, such as SVM combined with mass spectrometry , could predict protein targets for the target compound. For example:
- Hypothetical Prediction : The tricyclic core may inhibit kinases or proteases, while the 3-methoxyphenyl group could modulate cytochrome P450 interactions.
Pharmacokinetic and Toxicity Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
